Ethyl 2-(3-chloropropoxy)acetate
Overview
Description
Ethyl 2-(3-chloropropoxy)acetate is an organic chemical compound that belongs to the class of chloroalkyl esters . It has a CAS Number of 143165-48-4 and a molecular formula of C7H13ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . Its molecular weight is 180.63 g/mol .Chemical Reactions Analysis
This compound, like other esters, can undergo reactions such as esterification and hydrolysis . Esterification involves the reaction of an acid and an alcohol in the presence of a catalyst to produce an ester . Hydrolysis, on the other hand, involves the breaking down of an ester in the presence of water and an acid catalyst to produce an alcohol and an acid .Scientific Research Applications
Process Intensification in Ethyl Acetate Production Ethyl acetate, closely related to Ethyl 2-(3-chloropropoxy)acetate, is significantly used in solvents for various industrial applications such as paints, coatings, and consumer products. Studies focus on improving the ethyl acetate esterification process through various process intensification techniques. These techniques, including Reactive distillation and microwave reactive distillation, aim to enhance the purity, production rate, and economic effectiveness of ethyl acetate manufacturing. The research delves into the effects of process parameters like catalyst choice, reflux ratio, and energy consumption on the production quality and cost-effectiveness of ethyl acetate (Patil & Gnanasundaram, 2020).
Spaceflight Maximum Allowable Concentrations for Ethyl Acetate In the context of space missions, ensuring the safety of astronauts is paramount. Ethyl acetate has been detected in the International Space Station (ISS) atmosphere, necessitating the establishment of Spaceflight Maximum Allowable Concentrations (SMACs). A comprehensive review of toxicological data was conducted to set these limits, focusing on the effects of ethyl acetate exposure during space missions. The findings suggest that while ethyl acetate is rapidly absorbed and metabolized, exposure to certain concentrations can lead to irritation and other mild effects. This research aids in the establishment of safety standards for astronauts' exposure to ethyl acetate in spaceflight environments (Williams & Ryder, 2023).
Properties
IUPAC Name |
ethyl 2-(3-chloropropoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-2-11-7(9)6-10-5-3-4-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUOQCGCASJPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616606 | |
Record name | Ethyl (3-chloropropoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143165-48-4 | |
Record name | Ethyl (3-chloropropoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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